3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4OS/c20-13-5-3-4-12(10-13)18(26)22-9-8-14-11-27-19-23-17(24-25(14)19)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIKQIIOKANFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the formation of the thiazole and triazole rings followed by their coupling with the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different biological activities.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. The presence of the thiazole and benzamide groups in 3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide may enhance its efficacy against various cancer cell lines. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound's structure suggests potential antibacterial and antifungal properties. Triazole derivatives have been reported to possess broad-spectrum antimicrobial activities. For instance, hybrids of triazoles have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of fluorophenyl and thiazole moieties may contribute to enhanced antimicrobial efficacy .
Enzyme Inhibition
The compound is also being explored for its role as an enzyme inhibitor. The dual targeting capability of triazole derivatives allows them to inhibit multiple kinases involved in cancer and inflammatory pathways. This makes them promising candidates for developing new therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the triazole and thiazole rings can significantly affect biological activity. For example:
- Substituent Effects : The introduction of electron-withdrawing groups like fluorine enhances the compound's interaction with biological targets.
- Chain Length : Modifying the ethyl chain can influence the compound's solubility and permeability, affecting its overall bioavailability .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Anticancer Studies : A study demonstrated that triazole-thiazole hybrids exhibited potent cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values significantly lower than standard chemotherapy agents .
- Antimicrobial Efficacy : Another investigation revealed that derivatives of triazoles showed MIC values comparable to or better than traditional antibiotics against a range of pathogens including E. coli and S. aureus .
- Enzyme Inhibition : Research focused on dual inhibitors targeting VEGFR2 and C-Met kinases showed promising results with compounds similar to this compound demonstrating effective inhibition in vitro .
Mechanism of Action
The mechanism of action of 3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Triazolothiazole vs. Triazolothiadiazole
The compound 6-(5-Bromo-3-pyridinyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 929859-84-7) replaces the triazolothiazole core with a triazolothiadiazole system.
Imidazothiadiazole Derivatives
describes 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole , where the core lacks the triazole ring. The imidazole-thiadiazole fusion reduces ring rigidity compared to the triazolothiazole system, which may decrease metabolic stability .
Substituent and Linker Modifications
Brominated Benzamide Derivatives
- 3-bromo-N-(3-cyanothiophen-2-yl)benzamide (CAS 863421-79-8) replaces the triazolothiazole-ethyl chain with a thiophene-cyanide group. The absence of the heterocyclic core and ethyl linker reduces molecular weight (307.17 g/mol vs. ~434 g/mol for the target compound) and may limit target engagement .
- N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide (CAS 1171087-47-0) incorporates a benzothiazole ring and diethylaminoethyl side chain. The tertiary amine enhances solubility, but the benzothiazole’s planar structure may reduce conformational flexibility compared to the triazolothiazole system .
Fluorophenyl Group Analogues
Key Differentiators of the Target Compound
| Feature | Target Compound | Closest Analog (CAS 863421-79-8) |
|---|---|---|
| Core Structure | [1,2,4]Triazolo[3,2-b][1,3]thiazole | Thiophene |
| Bromine Position | Meta on benzamide | Meta on benzamide |
| Linker | Ethyl chain | Direct attachment to thiophene |
| Aryl Substituent | 2-Fluorophenyl | None |
| Molecular Weight | ~434 g/mol | 307.17 g/mol |
Implications of Structural Differences
- Flexibility vs. Rigidity : The ethyl linker may confer conformational flexibility, aiding in target accommodation, whereas rigid linkers (e.g., in CAS 929859-84-7) might restrict binding .
- Solubility : The benzamide group and ethyl chain improve aqueous solubility relative to purely aromatic systems like thiophene derivatives .
Biological Activity
3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential pharmacological activities. This compound features a unique combination of moieties including a bromine atom, a fluorophenyl group, and a triazolo-thiazole structure, suggesting diverse biological applications.
- Molecular Formula : C19H14BrFN4OS
- Molecular Weight : 445.3081 g/mol
- CAS Number : 895789-84-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. The mechanism may include:
- Enzyme Inhibition : The compound likely inhibits enzymes such as kinases and proteases that are crucial for cell proliferation and survival.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis, contributing to its anticancer and anti-inflammatory effects .
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds in the same class have demonstrated antiproliferative effects against various cancer cell lines such as breast and colon cancer cells. The IC50 values for these compounds were often lower than those of standard chemotherapy agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Bromo Compound | A431 (epidermoid carcinoma) | < 10 | |
| Doxorubicin | A431 | 10 |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy:
- Antibacterial Studies : Similar triazole-thiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electronegative groups in the structure has been linked to enhanced activity against pathogens .
Case Studies
- Antiproliferative Activity : A study evaluating various triazolo-thiazole derivatives found that compounds with a fluorophenyl group exhibited significant cytotoxicity against Jurkat T cells, suggesting that the structural features of this compound could similarly confer potent anticancer effects .
- Mechanistic Insights : Molecular dynamics simulations revealed that related compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding. This interaction profile is crucial for understanding their mechanism of action in inhibiting cancer cell growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
